amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione CAS No. 338772-53-5](/img/structure/B2697056.png)

1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

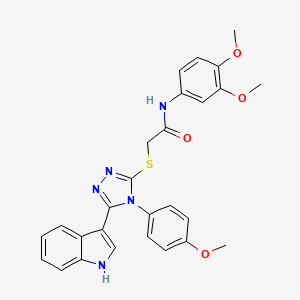

The compound “1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, which this compound is, is a topic of ongoing research . Various methods of synthesizing related compounds have been reported .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One foundational aspect of research involving pyrrole derivatives centers on their synthesis. For instance, studies have highlighted methods for synthesizing pyrrole-2,5-dione derivatives and their utility as building blocks in chemical syntheses. These compounds are notable for their role in creating cyclic imides and pyrrolidines, which are valuable in peptide synthesis and as protective groups in organic chemistry (Barany et al., 2005). Additionally, research has delved into the equilibrium geometry, vibrational spectra, and electronic structure of certain Mannich bases, providing insights into their antioxidant activity and molecular behavior (Boobalan et al., 2014).

Anticancer and Biological Activities

Pyrrole derivatives are under investigation for their potential anticancer properties. For example, specific pyrrole derivatives have been synthesized as inhibitors of protein kinases like EGFR and VEGFR, which are crucial in cancer progression. These compounds exhibit mechanisms that could potentially inhibit tumor growth and induce apoptosis in cancer cells, showcasing their therapeutic promise (Kuznietsova et al., 2019).

Corrosion Inhibition

Another application area is the utilization of pyrrole-2,5-dione derivatives as corrosion inhibitors. These compounds have demonstrated effectiveness in protecting materials, such as carbon steel, against corrosion in acidic environments. Their adsorption on material surfaces and subsequent formation of protective layers offer a valuable approach to enhancing material longevity and resistance to corrosive processes (Zarrouk et al., 2015).

Material Science and Luminescence

In the realm of materials science, polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized, revealing their high luminescence and potential applications in optoelectronic devices. These polymers display strong fluorescence and quantum yields, suggesting their suitability for use in light-emitting diodes and other photonic technologies (Zhang & Tieke, 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-phenylsulfanylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3O2S/c1-23(15-12(18)7-10(9-22-15)17(19,20)21)24-14(25)8-13(16(24)26)27-11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLIFTKYZKYYPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C=C(C2=O)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2696974.png)

![3,9-dibenzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696978.png)

![6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2696979.png)

![Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2696980.png)

![Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2696996.png)